molecular formula C15H18N8 B12342016 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12342016
M. Wt: 310.36 g/mol
InChI Key: IMSFWGDPEQXDQA-UHFFFAOYSA-N
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Description

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrazine ring substituted with amino and carbonitrile groups, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-4-(piperidin-4-ylamino)pyridine with pyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, it serves as a probe to study cellular mechanisms and pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level .

Medicine

Medically, 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has shown potential as a therapeutic agent. It is being explored for its efficacy in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as checkpoint kinase 1 (CHK1). By binding to the active site of CHK1, it prevents the enzyme from phosphorylating its substrates, thereby halting the cell cycle and promoting apoptosis in cancer cells. This mechanism is particularly effective in enhancing the efficacy of DNA-damaging chemotherapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart from similar compounds is its high selectivity and potency as a CHK1 inhibitor. Its unique structure allows for specific interactions with the enzyme, resulting in enhanced therapeutic effects and reduced off-target activity .

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23)

InChI Key

IMSFWGDPEQXDQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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